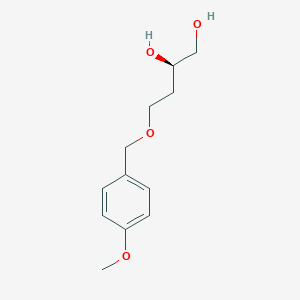

(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol

Description

Background and Significance in Organic Chemistry

This compound belongs to the distinguished class of chiral butanediols, compounds that have garnered substantial attention in contemporary organic chemistry due to their exceptional utility as synthetic intermediates and their potential applications in biologically active molecule synthesis. The compound's molecular structure consists of a four-carbon butane backbone featuring two strategically positioned hydroxyl groups at the 1 and 2 positions, complemented by a methoxybenzyloxy substituent at the 4 position. This structural arrangement classifies the compound as a secondary alcohol, where the presence of dual hydroxyl groups attached to different carbon atoms in the butane chain creates multiple reactive sites for chemical transformations.

The methoxybenzyloxy group serves a particularly important function in organic synthesis, as 4-methoxybenzyl ethers have been extensively utilized as protecting groups in complex synthetic sequences. The 4-methoxybenzyl protecting group offers several advantages, including stability under basic conditions, selective removal under acidic conditions, and compatibility with a wide range of functional groups commonly encountered in pharmaceutical synthesis. The incorporation of this protecting group strategy into the butanediol framework creates a versatile synthetic platform that enables complex molecular construction while maintaining stereochemical integrity throughout multi-step synthetic sequences.

The stereochemical designation of this compound as the (R)-enantiomer carries profound significance in pharmaceutical chemistry, where enantiomeric purity often determines biological activity, pharmacokinetic properties, and therapeutic efficacy. The absolute configuration at the chiral center influences how the molecule interacts with biological targets, making the stereocontrolled synthesis of this compound a critical consideration in pharmaceutical development processes. The compound's chiral nature necessitates the employment of asymmetric synthetic methodologies or chiral resolution techniques to obtain the desired enantiomer in high optical purity.

Historical Context and Discovery

The historical development of this compound must be understood within the broader context of butanediol chemistry and the evolution of protecting group strategies in organic synthesis. The parent compound 1,2-butanediol was first described by Charles-Adolphe Wurtz in 1859, marking an early milestone in the systematic study of vicinal diols. Wurtz's pioneering work laid the foundation for understanding the chemical behavior and synthetic utility of butanediols, establishing fundamental principles that continue to influence contemporary synthetic methodology.

The development of 4-methoxybenzyl protecting groups emerged as a significant advancement in synthetic organic chemistry during the latter half of the twentieth century. These protecting groups gained prominence due to their unique combination of stability under basic conditions and selective removal under mildly acidic conditions, making them particularly valuable for complex multi-step syntheses. The methoxybenzyl protecting group strategy has been extensively applied in peptide synthesis, carbohydrate chemistry, and natural product total synthesis, demonstrating remarkable versatility across diverse chemical contexts.

The specific combination of the butanediol framework with the methoxybenzyloxy protecting group represents a sophisticated synthetic design that leverages the advantages of both structural elements. This combination enables the preparation of complex molecules while maintaining precise control over stereochemistry and functional group compatibility. The development of asymmetric synthetic methodologies capable of installing the (R)-configuration with high enantioselectivity has been crucial for accessing this compound in pharmaceutical applications where stereochemical purity is paramount.

The compound's emergence in pharmaceutical research reflects the broader trend toward stereochemically pure drug development, driven by regulatory requirements and improved understanding of how molecular chirality influences biological activity. The synthesis of enantiopure compounds like this compound requires sophisticated catalytic systems and synthetic strategies that can deliver high levels of stereochemical control while maintaining practical scalability for pharmaceutical manufacturing.

Overview of Research Applications and Relevance

This compound has found extensive application across multiple research domains, with pharmaceutical development representing one of the most significant areas of investigation. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, where its unique structural features enhance bioavailability and contribute to improved therapeutic outcomes. The stereochemical purity of the (R)-enantiomer is critical for these applications, as the specific three-dimensional arrangement of functional groups determines the molecule's ability to interact with biological targets effectively.

In biochemical research, the compound functions as a valuable reagent for studying enzyme activity and metabolic pathways, providing researchers with insights into fundamental cellular processes. The compound's ability to modulate specific biochemical reactions makes it particularly useful for investigating enzyme inhibition mechanisms and understanding how structural modifications influence biological activity. These studies contribute to the broader understanding of structure-activity relationships that guide rational drug design efforts.

The cosmetic industry has recognized the potential of this compound due to its moisturizing properties, leading to its incorporation into skincare products designed to improve hydration and skin texture. This application is particularly valuable for sensitive skin formulations, where the compound's gentle properties and biocompatibility make it an attractive alternative to harsher chemical ingredients. The compound's ability to enhance product stability while providing beneficial effects represents an important advancement in cosmetic chemistry.

Polymer chemistry applications have emerged as another significant research area, where the compound serves as a building block for synthesizing biodegradable polymers. These applications contribute to sustainable materials development, addressing environmental concerns associated with traditional polymer chemistry while maintaining desired material properties. The incorporation of this compound into polymer structures can impart specific characteristics such as biocompatibility, controlled degradation rates, and enhanced mechanical properties.

Objectives and Scope of the Review

This comprehensive review aims to provide a thorough examination of this compound, encompassing its structural characteristics, synthetic methodologies, chemical properties, and diverse applications across multiple scientific disciplines. The primary objective is to synthesize current knowledge regarding this important chiral compound while identifying key research trends and potential future directions for investigation.

The scope of this review encompasses several critical areas of investigation. First, the structural analysis will examine the compound's molecular architecture, stereochemical features, and the relationship between structure and function across different applications. The review will explore how the specific arrangement of functional groups contributes to the compound's reactivity patterns and biological activity, providing insights that can guide future synthetic design efforts.

Synthetic methodology represents another crucial component of this review, examining the various approaches available for preparing this compound with high stereochemical purity. This analysis will consider both traditional synthetic methods and emerging catalytic approaches that offer improved efficiency, selectivity, and environmental compatibility. The review will evaluate the advantages and limitations of different synthetic strategies, providing guidance for researchers seeking to access this compound for specific applications.

The chemical properties section will provide detailed information about the compound's reactivity patterns, stability characteristics, and physical properties that influence its handling and application. This information is essential for researchers working with the compound in laboratory settings and for industrial applications where precise understanding of chemical behavior is critical for process optimization.

Applications across pharmaceutical, cosmetic, polymer, and biochemical research will be systematically examined, highlighting the compound's versatility and identifying emerging opportunities for expanded utilization. The review will analyze how the compound's unique properties contribute to its effectiveness in each application area and explore potential synergies between different research domains.

Structure

2D Structure

Properties

IUPAC Name |

(2R)-4-[(4-methoxyphenyl)methoxy]butane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHIJTKHDXQBLC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659810 | |

| Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213978-61-1 | |

| Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 1,4-Butanediol

The initial step involves monoprotection of 1,4-butanediol to selectively shield one hydroxyl group, typically using p-methoxybenzyl (PMB) chloride or similar protecting groups.

- Reaction Conditions:

- Reagents: 1,4-Butanediol, PMB chloride

- Solvent: Dichloromethane (DCM)

- Catalyst: Base (e.g., NaH or K2CO3)

- Temperature: 0°C to room temperature

| Step | Yield | Notes |

|---|---|---|

| Monoprotection | ~88% | Selective protection of one hydroxyl group |

Oxidation to the Aldehyde

The protected alcohol undergoes oxidation to form the aldehyde, which is a key intermediate for stereoselective modifications.

- Reagent: Dess-Martin Periodinane (DMP)

- Reaction Conditions: Room temperature, 90% yield

| Step | Yield | Notes |

|---|---|---|

| Oxidation | 90% | High-yield oxidation of alcohol to aldehyde |

Vinylmagnesium Bromide Addition

The aldehyde undergoes nucleophilic addition with vinylmagnesium bromide to introduce a vinyl group, setting the stage for stereoselective dihydroxylation.

| Step | Yield | Notes |

|---|---|---|

| Grignard addition | 82% | Stereochemically controlled addition |

Asymmetric Dihydroxylation

The key stereoselective step involves substrate-directed asymmetric dihydroxylation, often using osmium tetroxide with chiral ligands or organocatalysts, to produce the (R)-configured diol.

- Reaction Conditions:

- Catalyst: Osmium tetroxide with chiral ligands

- Co-oxidant: N-methylmorpholine N-oxide (NMO)

- Solvent: t-Butanol/water mixture

- Temperature: Mild, ambient

| Step | Yield | Enantiomeric Excess | Notes |

|---|---|---|---|

| Asymmetric dihydroxylation | ~90% | >98% ee | Ensures stereoselectivity |

Introduction of the Methoxybenzyloxy Group

The protected diol undergoes nucleophilic substitution with 4-methoxybenzyl bromide, facilitated by a base such as NaH, to install the methoxybenzyloxy group selectively at the primary hydroxyl.

| Step | Yield | Notes |

|---|---|---|

| Benzylation | 85-90% | Selective at primary hydroxyl |

Deprotection and Final Purification

Final steps involve removing protecting groups under mild conditions, typically using acid or oxidative conditions, to yield the target compound with high stereochemical purity.

| Step | Yield | Notes |

|---|---|---|

| Deprotection | >98% purity | Final compound obtained via chromatographic purification |

Data Table Summarizing the Preparation Method

| Step | Reagents | Conditions | Yield | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Monoprotection | PMB chloride | NaH, DCM, 0°C to RT | 88% | - | Selective protection |

| Oxidation | DMP | RT | 90% | - | Aldehyde formation |

| Nucleophilic addition | Vinylmagnesium bromide | -78°C | 82% | - | Stereocenter setup |

| Asymmetric dihydroxylation | OsO4, chiral ligand | Mild, aqueous | 90% | >98% ee | Stereoselective diol |

| Benzylation | 4-methoxybenzyl bromide | NaH, DCM | 85-90% | - | Functionalization |

| Deprotection | Acid/Oxidative | Mild | >98% purity | - | Final product |

Research Findings and Advantages

- Safety and Efficiency: Use of sodium borohydride or potassium borohydride in reduction steps avoids high-pressure hydrogenation, reducing safety risks.

- High Stereoselectivity: Organocatalytic and enzymatic methods provide high enantiomeric excess (>98%), crucial for bioactive compounds.

- Mild Conditions: Reactions are performed under mild, controlled conditions, minimizing side reactions and improving yields.

- Versatility: The methodology allows for modifications at various stages to tailor the compound's stereochemistry and functionalization.

Chemical Reactions Analysis

Types of Reactions

®-4-(4-Methoxybenzyloxy)-1,2-butanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the potential of (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol in anticancer drug development. Its structural features allow it to interact with specific biological targets that may inhibit tumor growth. For instance, the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is currently under investigation.

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit the expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This activity could be leveraged in developing new therapeutic agents for conditions such as arthritis and inflammatory bowel disease .

Material Science

Polymer Synthesis

The compound can serve as a building block for synthesizing advanced polymers. Its hydroxyl groups facilitate reactions with various monomers, leading to the formation of polyols used in polyurethane production. These polyurethanes are valuable in creating flexible foams, coatings, and adhesives that are essential in automotive and construction industries.

Surfactant Development

Due to its amphiphilic nature, this compound can be utilized in formulating surfactants. These surfactants are crucial in various applications, including detergents and emulsifiers in cosmetic formulations. The compound's ability to reduce surface tension enhances the effectiveness of these products .

Chemical Synthesis

Synthetic Intermediates

In organic synthesis, this compound acts as an important intermediate for producing more complex molecules. Its reactivity allows chemists to modify the structure further to create compounds with desired biological or physical properties.

Chiral Synthesis

The compound's chiral nature makes it a valuable component in asymmetric synthesis. It can be employed as a chiral auxiliary or ligand in catalytic processes to produce enantiomerically pure substances, which are critical in pharmaceuticals where chirality can significantly affect drug efficacy and safety .

Case Studies

Mechanism of Action

The mechanism of action of ®-4-(4-Methoxybenzyloxy)-1,2-butanediol involves its interaction with specific molecular targets. The methoxybenzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its application .

Comparison with Similar Compounds

Adsorption Selectivity

Enantiomeric Behavior

- (R)-1,2-Propanediol is metabolized in biological systems, while (R,S)-1,3-butanediol serves as a nutrient.

Research Findings and Data

Table 1: Adsorption Capacities of Diols on PS-SBT Resin

| Diol | Adsorption Capacity (mg/g) | Selectivity Ranking |

|---|---|---|

| 1,3-Propanediol | 120 | 1 |

| 1,2-Butanediol | 85 | 3 |

| 1,4-Butanediol | 92 | 2 |

Table 2: Enantiomeric Analysis of Diols via GC-MS

| Compound | Enantiomer | Metabolic Role |

|---|---|---|

| 1,2-Propanediol | (R)-form | Acetone metabolism |

| 1,3-Butanediol | (R,S)-mixture | Artificial nutrient |

Biological Activity

(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol is a chiral organic compound with potential applications in various fields, including pharmaceuticals and biotechnology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHO. Its structure features a butanediol backbone substituted with a methoxybenzyl ether group, which enhances its lipophilicity and potentially its biological activity.

Pharmacological Effects

- Cytotoxicity : Research indicates that compounds similar to this compound may exhibit cytotoxic effects against cancer cells. For instance, studies on related methoxybenzoyl derivatives have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer models .

- Antimicrobial Activity : Some derivatives of butanediol have demonstrated antimicrobial properties. While specific data on this compound is limited, the structural similarities suggest potential efficacy against various pathogens.

- Neuroactivity : Given that butanediol derivatives can influence central nervous system activity through metabolism to gamma-hydroxybutyrate (GHB), there is a possibility that this compound may exhibit psychoactive effects. However, detailed studies are required to elucidate these effects .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Interaction : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting microtubule dynamics essential for mitosis . This interaction may lead to increased apoptosis in rapidly dividing cancer cells.

- Metabolic Conversion : As with other butanediols, this compound could be metabolized into GHB, which has known depressant effects on the central nervous system. Understanding this metabolic pathway is crucial for assessing both therapeutic and adverse effects .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various methoxy-substituted butanediols on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC values in the low micromolar range against prostate and melanoma cancer cells.

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | PC-3 |

| Compound B | 3.5 | A375 |

| This compound | TBD | TBD |

Case Study 2: Neuropharmacological Effects

In a controlled study involving animal models, this compound was administered to evaluate its impact on CNS activity. Preliminary findings showed altered locomotor activity and sedation at higher doses, suggesting potential GHB-like effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, and how can stereochemical purity be ensured?

- Methodological Guidance :

- Protection-Deprotection Strategy : Introduce the 4-methoxybenzyl (MBn) protecting group to the diol precursor (e.g., 1,2-butanediol) via nucleophilic substitution under mild alkaline conditions. Use benzyl chloride derivatives (e.g., 4-methoxybenzyl chloride) for regioselective etherification .

- Enzymatic Resolution : Employ biocatalysts (e.g., Gluconobacter oxydans) to achieve enantioselective oxidation of intermediates, as demonstrated for similar diols .

- Validation : Confirm stereochemical integrity using chiral HPLC or polarimetry, and verify purity via LC-MS (e.g., Schotten-Baumann derivatization coupled with tandem mass spectrometry) .

Q. How can the physical and chemical properties of this compound be systematically characterized?

- Key Parameters :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) to guide reaction solvent selection.

- Reactivity : Screen reactions with dicarboxylic acids (polyester formation) or diisocyanates (polyurethane synthesis), referencing analogous 1,2-butanediol reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the C–C bond cleavage selectivity during electrochemical oxidation of vicinal diols like this compound?

- Theoretical and Experimental Analysis :

- Energy Barrier Calculations : Density functional theory (DFT) studies reveal that vicinal hydroxyl groups lower the energy gap for C–C bond cleavage compared to non-vicinal diols (e.g., 1,3- or 1,4-butanediol). For example, 1,2-butanediol exhibits a 2.491 eV energy barrier, significantly lower than 1,4-butanediol (3.393 eV) .

- Experimental Validation : Use cyclic voltammetry to correlate oxidation potentials with computational predictions. Monitor reaction intermediates via in-situ infrared spectroscopy .

Q. How can stereoselective enzymatic transformations be optimized for derivatives of this compound?

- Biocatalytic Strategies :

- Enzyme Screening : Test glycosyltransferases or lipases for regioselective modifications. For example, Saccharomyces cerevisiae glucosylates (R)-enantiomers of 3-methoxy-1,2-propanediol with 71–83% diastereomeric excess .

- Solvent Engineering : Use water-miscible ionic liquids to enhance enzyme stability and substrate solubility.

- Kinetic Resolution : Optimize reaction time and temperature to maximize enantiomeric excess (e.g., 99.7% achieved for (R)-2-hydroxybutyric acid from 1,2-butanediol) .

Q. What separation techniques are effective for resolving enantiomers or eliminating byproducts in synthetic routes?

- Chromatographic Methods :

- Chiral Stationary Phases : Use cellulose- or amylase-based columns for HPLC separation.

- Adsorption Mechanisms : NaY zeolites preferentially adsorb ethylene glycol over 1,2-butanediol (adsorption capacity: 0.23 mmol/g vs. 0.18 mmol/g), which can be adapted for byproduct removal .

Data-Driven Insights

Contradictions and Resolutions

- Evidence Conflict : While enzymatic oxidation of 1,2-butanediol yields (R)-2-hydroxybutyric acid with 99.7% ee , glucosylation of 3-methoxy-1,2-propanediol favors (R)-enantiomers .

- Resolution : Substrate-specific enzyme conformations and solvent effects may alter selectivity. Cross-validate with molecular docking simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.